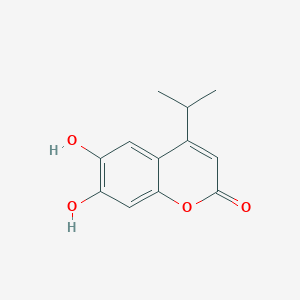
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a chromen-2-one core structure with hydroxyl groups at the 6 and 7 positions and an isopropyl group at the 4 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being one of the most common. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the use of 6,7-dihydroxycoumarin and isopropyl acetoacetate under acidic conditions .
Pechmann Condensation:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zeolites or other solid acids may be employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4-isopropylquinone.
Reduction: Formation of 6,7-dihydroxy-4-isopropyldihydrocoumarin.
Substitution: Formation of various alkyl or acyl derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and anticoagulant activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties
Wirkmechanismus
The biological effects of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Known for its anticancer properties.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
6,7-dihydroxy-4-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-6(2)7-4-12(15)16-11-5-10(14)9(13)3-8(7)11/h3-6,13-14H,1-2H3 |
InChI-Schlüssel |
FESFNTQKBLSMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)OC2=CC(=C(C=C12)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


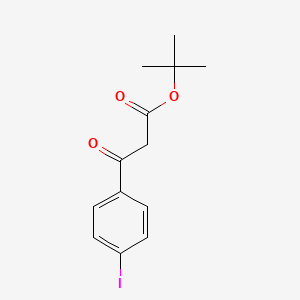
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)

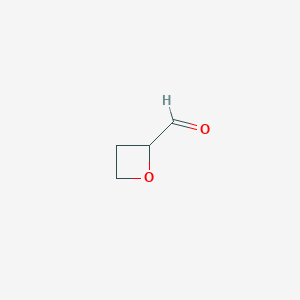
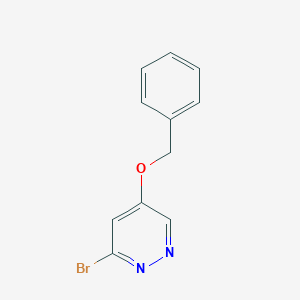
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
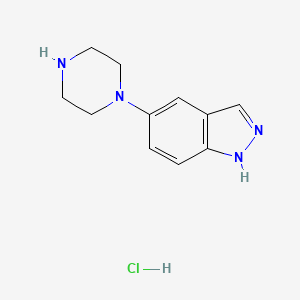
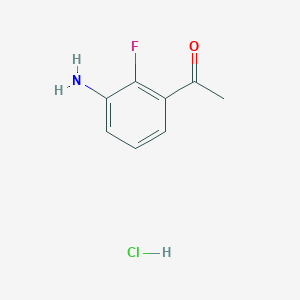


![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
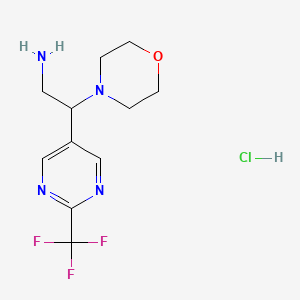
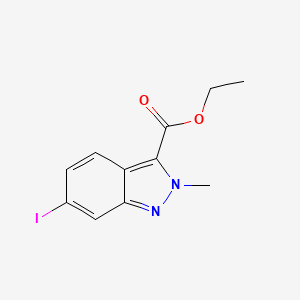
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
